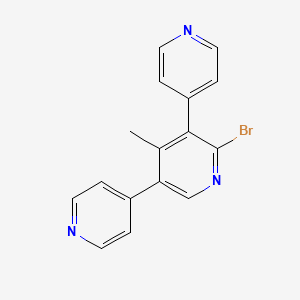![molecular formula C17H21N3 B13139888 [3,4'-Bipyridin]-5-amine, N-(cyclohexylmethyl)- CAS No. 821784-71-8](/img/structure/B13139888.png)
[3,4'-Bipyridin]-5-amine, N-(cyclohexylmethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(Cyclohexylmethyl)-[3,4’-bipyridin]-5-amine is a compound that belongs to the class of bipyridine derivatives. These compounds are known for their versatile applications in various fields, including chemistry, biology, and materials science. The structure of N-(Cyclohexylmethyl)-[3,4’-bipyridin]-5-amine consists of a bipyridine core with a cyclohexylmethyl group attached to one of the nitrogen atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(Cyclohexylmethyl)-[3,4’-bipyridin]-5-amine typically involves the reaction of 3,4’-bipyridine with cyclohexylmethylamine under specific conditions. One common method is the Zincke reaction, which involves the use of Zincke salts and aromatic diamines to produce bipyridine derivatives . The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts like copper salts to enhance the yield.
Industrial Production Methods
Industrial production of N-(Cyclohexylmethyl)-[3,4’-bipyridin]-5-amine may involve large-scale synthesis using similar reaction conditions but optimized for higher efficiency and yield. The use of continuous flow reactors and advanced purification techniques can help in achieving the desired product quality.
Analyse Chemischer Reaktionen
Types of Reactions
N-(Cyclohexylmethyl)-[3,4’-bipyridin]-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bipyridine core allows for substitution reactions, where functional groups can be introduced or replaced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield bipyridine N-oxides, while reduction can produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
N-(Cyclohexylmethyl)-[3,4’-bipyridin]-5-amine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial properties.
Medicine: Explored for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the development of advanced materials and sensors.
Wirkmechanismus
The mechanism of action of N-(Cyclohexylmethyl)-[3,4’-bipyridin]-5-amine involves its interaction with specific molecular targets. The bipyridine core can coordinate with metal ions, forming stable complexes that can modulate various biochemical pathways. The cyclohexylmethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and cellular components.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methylone: A substituted cathinone with stimulant effects.
Ethylone: Another substituted cathinone with similar properties to methylone.
Benzedrone: A cathinone derivative with stimulant effects.
Uniqueness
N-(Cyclohexylmethyl)-[3,4’-bipyridin]-5-amine is unique due to its bipyridine core, which provides versatile coordination chemistry properties. The cyclohexylmethyl group further enhances its stability and lipophilicity, making it suitable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
821784-71-8 |
|---|---|
Molekularformel |
C17H21N3 |
Molekulargewicht |
267.37 g/mol |
IUPAC-Name |
N-(cyclohexylmethyl)-5-pyridin-4-ylpyridin-3-amine |
InChI |
InChI=1S/C17H21N3/c1-2-4-14(5-3-1)11-20-17-10-16(12-19-13-17)15-6-8-18-9-7-15/h6-10,12-14,20H,1-5,11H2 |
InChI-Schlüssel |
BURLGOGSHMFXRZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)CNC2=CN=CC(=C2)C3=CC=NC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



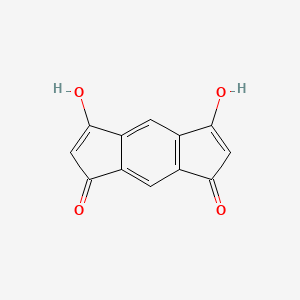
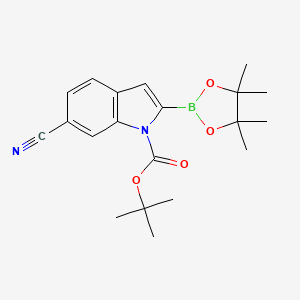
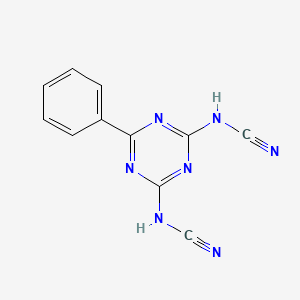
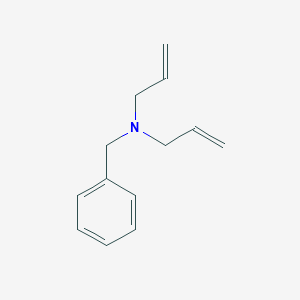
![3-Ethylbenzo[d]isoxazol-7-amine](/img/structure/B13139837.png)
![1-[(2-Chloroprop-2-en-1-yl)oxy]-4-methoxyanthracene-9,10-dione](/img/structure/B13139839.png)

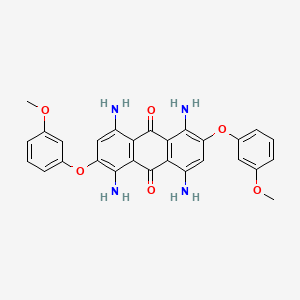
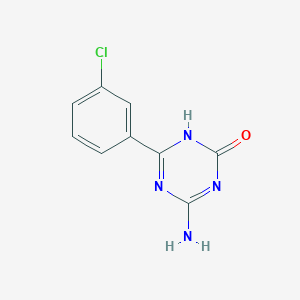
![5-Methoxy-2,3-dihydro-1H-pyrrolo[3,2-B]pyridine](/img/structure/B13139848.png)


